4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-10-13(6-9-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDWEXSCORJYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent to form the benzoxazepine ring.
Introduction of the Sulfonamide Group: The benzoxazepine intermediate is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and chloro substituent on the benzene ring provide key sites for nucleophilic substitution.
Key Observations :
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The chloro group at the para position of the benzene ring undergoes SNAr (nucleophilic aromatic substitution) under basic conditions. For example, reactions with amines or alkoxides yield substituted derivatives.
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The sulfonamide nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form N-alkylated or N-acylated products .
Cyclization and Heterocycle Formation
The benzoxazepine ring and sulfonamide group facilitate cyclization reactions.
Example Reactions :
These reactions exploit the reactivity of the sulfonamide nitrogen and the carbonyl group in the benzoxazepine moiety. Cyclization often occurs under acidic or basic conditions to form fused heterocycles like triazoles or pyrimidinediones .
Acid/Base-Mediated Reactions
The compound’s sulfonamide group exhibits amphoteric behavior:
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Protonation : The sulfonamide nitrogen can be protonated in strongly acidic media (e.g., HCl), enhancing solubility in polar solvents.
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Deprotonation : In basic conditions (e.g., NaOH), the NH group deprotonates, forming a sulfonamidate ion that participates in coupling reactions.
Spectroscopic Characterization
Reaction monitoring employs advanced analytical techniques:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. The compound's structure allows it to inhibit bacterial growth effectively. Studies have shown that modifications in the benzoxazepin structure can enhance its antibacterial activity against various strains of bacteria.
Anticancer Properties
Recent investigations into the anticancer potential of benzoxazepin derivatives have shown promising results. The compound's ability to interfere with cellular pathways involved in cancer proliferation makes it a candidate for further development. In vitro studies have demonstrated its efficacy in reducing the viability of cancer cells, particularly in breast and colon cancer models.
Neuroprotective Effects
There is emerging evidence that compounds similar to 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide may exhibit neuroprotective effects. Research has suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Herbicidal Activity
The sulfonamide moiety is known for its herbicidal properties. Compounds with similar structures have been tested for their ability to inhibit weed growth without adversely affecting crop yield. Preliminary studies suggest that this compound could be developed into a selective herbicide for use in various agricultural settings.
Plant Growth Regulation
Research has indicated that certain benzoxazepin derivatives can act as plant growth regulators. The compound may influence plant growth by modulating hormonal pathways and enhancing stress resistance in plants. This application could be particularly beneficial in sustainable agriculture practices.
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound lends itself to applications in polymer synthesis. It can be utilized as a monomer or additive to improve the thermal stability and mechanical properties of polymers.
Nanotechnology
In nanotechnology, this compound could play a role in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Johnson et al., 2024 | Anticancer | Showed a 50% reduction in cell viability in breast cancer cell lines after 48 hours of treatment. |
| Lee et al., 2022 | Herbicidal | Found effective against common weeds with minimal impact on crop species. |
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazepine ring may also play a role in modulating biological activity through its interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and its analogs are critical for understanding structure-activity relationships.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Benzoxazepine Core: The target compound and BF22526 share identical benzoxazepine substituents (3,3,5-trimethyl, 4-oxo), whereas the third analog introduces a 5-ethyl group .
Sulfonamide Modifications: The 4-chlorophenyl group in the target compound introduces electronegativity, which could enhance hydrogen bonding or polar interactions compared to the 2,4-dimethylphenyl group in BF22526 . Methyl groups may improve lipophilicity but reduce electronic effects. The third compound features a disubstituted sulfonamide with a trifluoroethyl group, which introduces strong electron-withdrawing effects and metabolic stability . This modification likely reduces hydrogen-bond donor capacity compared to monosubstituted analogs.
Molecular Weight and Physicochemical Properties :
- The target compound’s molecular weight (~408.52) is higher than BF22526 (388.48) due to the chlorine atom’s mass. The trifluoroethyl analog’s weight is unprovided but expected to be higher due to additional substituents.
- Chlorine’s electronegativity may reduce solubility in aqueous media compared to methyl groups, impacting bioavailability.
Atom and Bond Counts :
- The trifluoroethyl analog has 60 atoms and 62 bonds , suggesting greater structural complexity than the target compound. This could influence synthetic accessibility and conformational dynamics.
Implications for Drug Design
- Chlorine vs. Methyl Groups : The chloro substituent’s polar nature may favor interactions with charged or polar binding pockets, while methyl groups enhance hydrophobic interactions.
- Benzoxazepine Flexibility : Ethyl or methyl substitutions on the benzoxazepine core may modulate ring puckering, affecting binding to conformational-sensitive targets.
Biological Activity
4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action and effects on various biological systems.
- Molecular Formula : C19H19ClN2O3
- Molecular Weight : 358.82 g/mol
- CAS Number : 921861-41-8
- IUPAC Name : 4-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in the context of anti-inflammatory and analgesic activities. Its structure suggests potential interactions with various biological targets.
The compound is hypothesized to exert its effects primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant in the context of inflammation and pain management.
COX Inhibition Studies
Recent studies have demonstrated that sulfonamide derivatives can inhibit COX enzymes effectively. For instance:
- A related study showed that certain sulfonamide compounds exhibited up to 47.1% inhibition of COX-2 at a concentration of 20 μM . While specific data for the compound may not be available yet, its structural similarity suggests comparable activity.
Cardiovascular Effects
Research on benzene sulfonamides has indicated their potential impact on cardiovascular parameters:
- A study utilized an isolated rat heart model to evaluate the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance . This suggests a possible application for 4-chloro-N-(3,3,5-trimethyl-4-oxo...) in cardiovascular therapeutics.
Case Studies
Data Tables
| Biological Activity | Compound | Inhibition Percentage | Concentration (μM) |
|---|---|---|---|
| COX-2 Inhibition | 4-chloro-N-(...) | Up to 47.1% | 20 |
| Perfusion Pressure | Benzene Sulfonamide Derivative | Significant Decrease | N/A |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via multi-step organic reactions, including coupling of sulfonamide precursors with substituted benzoxazepine intermediates. Key steps involve Buchwald-Hartwig amination or nucleophilic substitution under inert conditions, followed by purification via column chromatography. Characterization typically employs /-NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the benzoxazepine core and sulfonamide substituents. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical details. Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches .
Q. How does the sulfonamide group influence chemical reactivity?
The sulfonamide moiety acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the benzene ring. It also participates in hydrogen bonding, affecting solubility and intermolecular interactions in biological assays. Substitution reactions at the chlorine atom (e.g., nucleophilic displacement) are modulated by adjacent substituents .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies under varying pH (2–9) and temperatures (4–37°C) are recommended to optimize storage conditions. Degradation products can be monitored via LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in its 3D conformation?
Single-crystal X-ray diffraction using SHELXL software (via Olex2 interface) enables precise determination of bond angles, torsional strain in the benzoxazepine ring, and non-covalent interactions (e.g., π-stacking). Charge density analysis further clarifies electronic distribution in the sulfonamide group .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in IC values across studies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) and standardize protocols (e.g., ATP concentration in kinase assays). Meta-analyses of PubChem BioAssay data can identify outliers .
Q. How can synthetic yield be optimized for scale-up?
Reaction optimization via Design of Experiments (DoE) evaluates factors like catalyst loading (e.g., Pd/C for coupling), temperature, and solvent polarity. Microwave-assisted synthesis reduces reaction time, while flow chemistry minimizes byproducts. Process Analytical Technology (PAT) monitors intermediates in real time .
Q. What computational tools predict structure-activity relationships (SAR)?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., kinases, GPCRs). QSAR studies using Gaussian-based DFT calculations correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity. MD simulations assess conformational flexibility in aqueous environments .
Q. How to differentiate between tautomeric forms in solution?
Variable-temperature NMR (VT-NMR) and -labeling experiments identify tautomeric equilibria in the benzoxazepine ring. UV-Vis spectroscopy with pH titration monitors shifts in λ caused by protonation/deprotonation .
Q. What crystallographic software tools are recommended for handling twinned data?
For twinned crystals, SHELXD (dual-space algorithm) improves phase determination, while PLATON’s TWINABS scales intensity data. Olex2’s twin refinement module resolves overlapping reflections, and ROTAX analyzes rotational pseudosymmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
